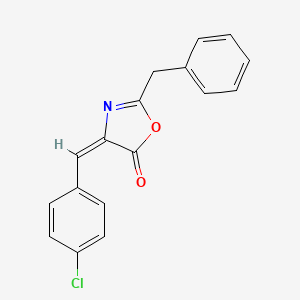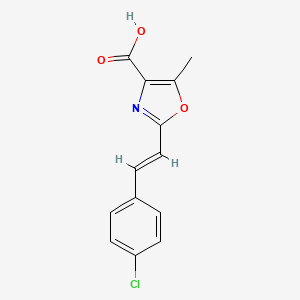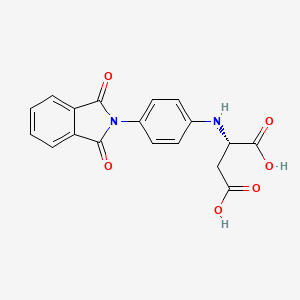
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a succinic acid backbone with an amino group attached to a phenyl ring, which is further connected to a 1,3-dioxoisoindolin moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between a succinic acid derivative and a 4-(1,3-dioxoisoindolin-2-yl)phenylamine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
Scientific Research Applications
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid: The enantiomer of the compound with a different spatial arrangement of atoms.
N-Phenylsuccinimide: A structurally related compound with similar functional groups.
Phthalimide derivatives: Compounds containing the 1,3-dioxoisoindolin moiety, used in various chemical applications.
Uniqueness
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid stands out due to its specific stereochemistry and the presence of both the succinic acid and 1,3-dioxoisoindolin moieties
Properties
CAS No. |
834894-52-9 |
|---|---|
Molecular Formula |
C18H14N2O6 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(2S)-2-[4-(1,3-dioxoisoindol-2-yl)anilino]butanedioic acid |
InChI |
InChI=1S/C18H14N2O6/c21-15(22)9-14(18(25)26)19-10-5-7-11(8-6-10)20-16(23)12-3-1-2-4-13(12)17(20)24/h1-8,14,19H,9H2,(H,21,22)(H,25,26)/t14-/m0/s1 |
InChI Key |
GZMVVQWJSGTUSE-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



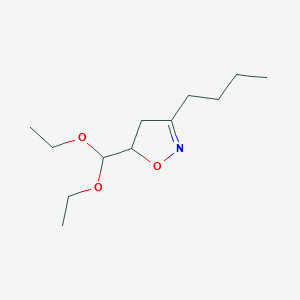
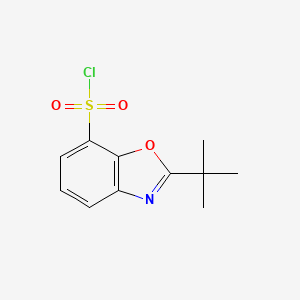
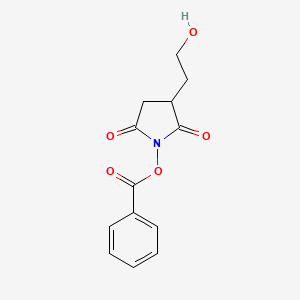
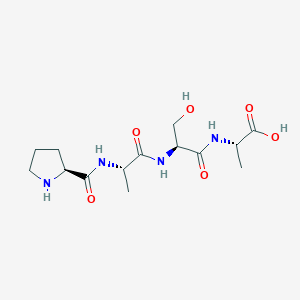
![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)
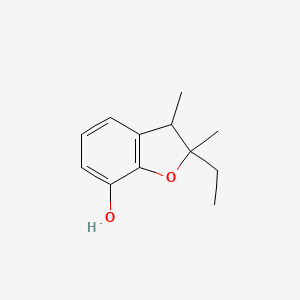
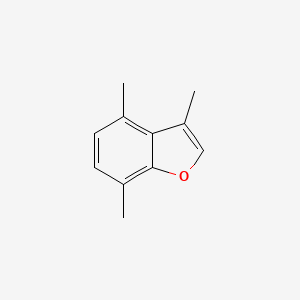
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)
